molecular formula C17H20N2O4S B469190 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide CAS No. 875007-65-1

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B469190
CAS No.: 875007-65-1
M. Wt: 348.4g/mol
InChI Key: PUMJKFDVEUJEFG-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-methylphenol with butanoyl chloride to form 2-(2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N-(4-aminophenyl)butanamide
  • 2-(2-methylphenoxy)-N-(4-nitrophenyl)butanamide
  • 2-(2-methylphenoxy)-N-(4-hydroxyphenyl)butanamide

Uniqueness

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may lack this functional group.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-3-15(23-16-7-5-4-6-12(16)2)17(20)19-13-8-10-14(11-9-13)24(18,21)22/h4-11,15H,3H2,1-2H3,(H,19,20)(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMJKFDVEUJEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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